Nifuroxazide is an antimicrobial nitrofuran derivative with a long history of use in some parts of the world for the treatment of acute diarrhea []. While its mechanism of action is not fully understood, scientific research suggests it disrupts bacterial protein synthesis and disrupts their cell membranes []. In vitro studies have shown nifuroxazide to be effective against a variety of Gram-positive and Gram-negative bacteria commonly associated with diarrhea, including Escherichia coli, Salmonella spp., and Shigella spp. [, ].
However, it's important to note that the effectiveness of nifuroxazide can vary depending on the specific bacterial strain and the development of resistance [].
Nifuroxazide is an oral nitrofuran antibiotic, primarily indicated for treating gastrointestinal infections such as diarrhea and colitis. It has been in use since its patenting in 1966 and is marketed under various brand names, including Ambatrol, Antinal, and Ercefuryl, across different countries . The compound belongs to the class of organic compounds known as benzoic acids and derivatives, characterized by a carboxylic acid group attached to a benzene ring. Its chemical formula is , and it has a molar mass of approximately 275.22 g/mol .
The exact mechanism of action of nifuroxazide is not fully understood, but it likely disrupts several essential bacterial and parasite processes. Here are some proposed mechanisms:
The primary reaction pathway involves the generation of reactive intermediates that can interact with bacterial cells, leading to their inhibition or death. This mechanism is particularly relevant in the context of its antibacterial properties.
Nifuroxazide exhibits significant biological activity beyond its antibiotic effects. It has been shown to selectively target and kill high aldehyde dehydrogenase 1 (ALDH1) melanoma cells, suggesting potential applications in cancer treatment . Additionally, recent studies indicate that nifuroxazide possesses antioxidant and anti-inflammatory properties, broadening its therapeutic scope .
The compound's mechanism of action includes inhibition of bacterial protein synthesis and disruption of cellular processes in susceptible microorganisms. Its effectiveness spans a range of pathogens, including various strains of Escherichia coli and Shigella .
The synthesis of nifuroxazide typically involves the condensation of 4-hydroxybenzohydrazide with 5-nitrofuran-2-carbaldehyde. This process can be summarized in the following steps:
This method allows for the efficient production of nifuroxazide while maintaining high purity levels necessary for pharmaceutical applications.
Nifuroxazide is primarily used in clinical settings for treating gastrointestinal infections caused by susceptible bacteria. It is effective against enteropathogenic microorganisms and is administered orally in capsule or suspension form .
In addition to its established use as an antibiotic, nifuroxazide's potential applications are expanding into oncology due to its ability to inhibit cancer cell growth selectively. Research is ongoing to explore its efficacy in treating various cancers characterized by high ALDH1 activity .
Studies on drug interactions involving nifuroxazide indicate that it may exhibit interactions with other medications, particularly those metabolized by similar enzymatic pathways. Common side effects associated with nifuroxazide include gastrointestinal disturbances such as nausea and abdominal pain, which may be exacerbated when combined with other drugs that affect gut motility or function .
Furthermore, ongoing research aims to elucidate the full spectrum of interactions between nifuroxazide and other therapeutic agents, especially within polypharmacy contexts in elderly patients or those with multiple comorbidities.
Nifuroxazide shares structural similarities with several other compounds within the nitrofuran class and related antibiotics. Here are some comparable compounds:
| Compound Name | Chemical Formula | Main Use | Unique Features |
|---|---|---|---|
| Nitrofurantoin | Urinary tract infections | Primarily effective against urinary pathogens | |
| Furazolidone | Gastrointestinal infections | Broad-spectrum antibacterial action | |
| Metronidazole | Anaerobic bacterial infections | Effective against protozoal infections |
Uniqueness of Nifuroxazide: Unlike these compounds, nifuroxazide has a distinct mechanism involving selective targeting of ALDH1-high cancer cells, positioning it not only as an antibiotic but also as a potential anticancer agent. Its ability to act on specific cancer stem cell populations highlights its therapeutic versatility compared to other antibiotics that primarily focus on bacterial infections.
Nifuroxazide, a nitrofuran derivative, was first synthesized and patented in the mid-20th century. Initial patents were filed by Laboratoires Robert & Carrière SA in France (1961) and the United States (1966), marking its introduction as a broad-spectrum intestinal antibiotic. The compound gained prominence in the 1970s for treating bacterial gastroenteritis, diarrhea, and colitis due to its localized antiseptic action in the gastrointestinal tract. Early studies emphasized its efficacy against Escherichia coli, Salmonella, and Shigella, solidifying its role in managing enteric infections.
In 2008, a pivotal discovery reshaped its pharmacological profile: nifuroxazide was identified as a potent inhibitor of the STAT3 (signal transducer and activator of transcription 3) signaling pathway, revealing unexpected antitumor properties. This finding spurred renewed interest in its therapeutic potential beyond antimicrobial applications, particularly in oncology.
Nifuroxazide belongs to the nitrofuran class, characterized by a furan ring substituted with a nitro group at the 5-position. Its chemical structure, 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylidene]benzohydrazide (C₁₂H₉N₃O₅), comprises two key moieties:
Table 1: Structural Comparison of Nifuroxazide with Other Nitrofurans
Unlike nitrofurantoin, which targets urinary pathogens, nifuroxazide’s poor systemic absorption confines its action to the intestinal lumen. The hydrazone linkage enhances stability under acidic conditions, optimizing its efficacy in the gastrointestinal environment.
The conventional synthesis of nifuroxazide relies primarily on the condensation reaction between 4-hydroxybenzhydrazide and 5-nitrofurfural (5-nitro-2-furaldehyde) [1] [2]. This hydrazide coupling reaction represents the most widely employed synthetic route for nifuroxazide production, yielding 4-hydroxy-N′-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide [3] [4].
The classical procedure involves dissolving 13 g (0.1 mol) of 4-hydroxybenzhydrazide in a boiling mixture of 100 mL water and an equal volume of dimethylformamide [1]. To this hot solution, 15.5 g (0.11 mol) of 5-nitrofurfural dissolved in 31 mL of dimethylformamide are added, and the mixture is stirred and brought to the boiling point. The reaction mixture is then allowed to stand for fifteen hours [1]. The precipitate is separated, washed twice with 100 mL of water, and recrystallized by dissolving it in 250 mL of hot pyridine and pouring this solution into 250 mL of water [1]. The resulting 5-nitrofurfurylidene hydrazide of 4-hydroxybenzoic acid is washed with water and methanol and dried at moderate temperature, yielding 23 g (83.7% yield) with a melting point of 298°C [1] [2].
| Reactant | Quantity | Molecular Weight |
|---|---|---|
| 4-Hydroxybenzhydrazide | 13 g (0.1 mol) | 152.15 g/mol |
| 5-Nitrofurfural | 15.5 g (0.11 mol) | 141.08 g/mol |
| Product Yield | 23 g (83.7%) | 275.22 g/mol |
The hydrazide coupling mechanism follows the classical Schiff base formation pathway, involving nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by elimination of water to form the characteristic hydrazone linkage [5] [6]. The reaction proceeds through a tetrahedral intermediate which undergoes dehydration via protonation of the hydroxyl function and subsequent elimination of water [6].
The utilization of nitrofurfural intermediates in nifuroxazide synthesis has been optimized through various solvent systems and reaction conditions [7]. Polymer-supported acid catalysts have been employed to enhance the formation efficiency of nifuroxazide from 5-nitrofuran-2-aldehyde and para-hydroxybenzhydrazide [7]. The reaction involves heating the mixture at 110°C for 1 hour in dimethylformamide, followed by precipitation with water and purification by filtration [7].
Advanced studies have explored the use of nitrofurfural diacetate as a protecting group intermediate [8]. Furfural is nitrated in acetic anhydride solution at 25-40°C to give the diacetate, which is purified by recrystallization from isopropanol and then used directly for the production of derived drugs [8]. This approach provides better control over the reaction conditions and minimizes side product formation.
The condensation reaction between hydrazide derivatives and nitrofurfural has been systematically studied using various substituted aromatic aldehydes [9]. The reaction typically proceeds in refluxing ethanol with yields ranging from 52-92%, depending on the electronic nature of substituents on the aromatic ring [10].
Solvothermal synthesis methods have been employed to obtain different polymorphic forms of nifuroxazide with enhanced solubility and dissolution properties [11]. The rational search for new polymorphs involves selecting appropriate solvents and crystallization conditions to manipulate hydrogen bonding patterns and crystal packing arrangements [11] [12].
Eight new polymorphs, solvates, and hydrates of nifuroxazide have been synthesized using various solvothermal conditions [11]. The experimental conditions varied significantly across different polymorphic forms:
| Form | Solvent | Temperature (°C) | Concentration (mg/mL) | Method |
|---|---|---|---|---|
| Form II | DMSO | 60-70 | 210-240 | Crash cooling |
| Form III | Cumene:DMSO (1/1 v/v) | 60-70 | 100-120 | Fast evaporation |
| Form sIV | DMA | 40-50 | 210-240 | Crash cooling |
| Form sVI | NMP | 40-50 | 100-120 | Reverse antisolvent addition |
| Form sVII | DMSO | 40-50 | 210-240 | Reverse antisolvent addition |
The solvothermal approach enables the formation of different hydrogen bonding networks and crystal packing motifs, resulting in polymorphs with distinct physical properties [11] [12]. Two new solid anhydrous polymorphs demonstrated significant increases in solubility and dissolution rates in water compared to the known solid form [11].
Advanced synthetic methodologies have focused on heterocyclic skeleton modifications to develop nifuroxazide derivatives with improved properties [13] [14]. Structural modifications include replacement of the 5-nitrofuran ring with alternative heterocycles such as 5-nitrothiophene, which improved trypanocidal activity three-fold compared to the parent compound [13].
Systematic structure-activity relationship studies have revealed that substitution of the nitro group with bromine at the 5-position on the thienyl ring substantially increases biological activity [13]. The unsubstituted thienyl ring showed poor activity, while the furyl ring without nitro group maintained moderate activity [13].
Novel synthetic routes have been developed for nifuroxazide derivatives through multi-step procedures involving intermediate formation [14]. One approach involves the reaction of nifuroxazide with specific reagents under controlled conditions to introduce functional modifications at strategic positions [14]. The synthesis typically employs dimethylformamide as solvent with potassium iodide as catalyst, proceeding at 80°C for extended reaction times [14].
Recent advances include the development of prodrug strategies where nifuroxazide is conjugated with phospholipid derivatives to enhance bioavailability [15]. The synthesis involves carbodiimide-mediated coupling of nifuroxazide with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine in anhydrous chloroform, yielding the desired prodrug compound in 56% yield [15].
Comprehensive X-ray diffraction studies have been conducted to elucidate the crystal structures of various nifuroxazide polymorphs [11] [12]. Single crystal X-ray diffraction analysis has revealed detailed structural parameters for multiple polymorphic forms, including space group determinations and unit cell parameters [12].
The crystal structure analysis of different polymorphic forms shows significant variations in unit cell dimensions and space group symmetries:
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| Form I | Triclinic | P-1 | 6.879(6) | 8.164(5) | 11.410(7) | 78.91(6) |
| Form II | Monoclinic | P 1 21/c 1 | 13.143 | 20.463 | 6.453 | 91.144 |
| Form III | Monoclinic | P 1 21/c 1 | 22.324 | 12.945 | 20.040 | 94.185 |
Powder X-ray diffraction analysis using Le Bail refinement procedures has provided accurate structural parameters for polymorphic forms [12]. The refinement parameters show excellent agreement between experimental and calculated patterns, with reliability factors (Rp) ranging from 6.87% to 10.95% [12].
Single crystal X-ray diffraction studies of solvated forms have revealed detailed molecular geometries and intermolecular interactions [12]. Bond distances and angles have been systematically analyzed across different polymorphic forms, showing variations in key structural parameters such as O-C bond lengths (1.206-1.245 Å for O2-C7) and N-N bond distances (1.356-1.372 Å for N1-N2) [12].
Detailed hydrogen bonding network mapping has been conducted using quantum theory of atoms in molecules combined with Hirshfeld surface analysis [16]. The non-covalent interactions in nifuroxazide crystals have been characterized, revealing the role of hydrogen bonding in crystal stabilization [16].
The hydrogen bonding patterns in nifuroxazide polymorphs show distinctive arrangements [16]. Common hydrogen-bonded chain packing motifs are observed across different polymorphic forms, with total energies of non-covalent interactions in chain motifs reaching approximately 30 kJ/mol [16]. The chain motif is formed by three C-H···O hydrogen bonds and demonstrates high stability [16].
Analysis of hydrogen bonding propensities using the Likelihood of Hydrogen-bond Propensity model has identified favorable donor-acceptor pairs for solvate formation [12]:
| Donor | Acceptor | Propensity | Observed in Forms |
|---|---|---|---|
| O (water) | O (hydrazide) | 0.87 | sIV |
| OH (phenol) | O (DMSO) | 0.85 | sVII |
| NH (hydrazide) | O (DMSO) | 0.81 | - |
| OH (phenol) | O (NMP) | 0.69 | sVI |
| NH (hydrazide) | O (NMP) | 0.62 | sVI |
The Hirshfeld surface analysis reveals that nearly half of the contact surface in nifuroxazide crystals is occupied by H···O and H···N contacts representing hydrogen bonds [16]. The relative area of H···O contacts varies between polymorphic forms, with differences of approximately 2% observed between forms [16].
Nifuroxazide exhibits complex thermodynamic behavior that is highly dependent on environmental conditions, particularly temperature, pH, and solvent systems. The compound demonstrates remarkable thermal stability under standard storage conditions but undergoes significant degradation under specific analytical and processing conditions [1] [2] [3].
The melting point of nifuroxazide has been consistently reported in the range of 297-299°C under standard atmospheric conditions, with some sources citing a specific value of 298°C [2] [3]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding networks and π-π stacking interactions between the aromatic rings [1].
Under alkaline conditions, nifuroxazide demonstrates dramatically different thermal behavior. Complete decomposition occurs at 90°C when heated for 2 hours in 1.0 × 10⁻¹ M sodium hydroxide solution [1]. This process involves hydrolytic cleavage of the hydrazone linkage and degradation of the nitrofuran ring system. The decomposition follows a temperature-dependent kinetic profile, with partial decomposition observed at temperatures between 40-80°C, but quantitative degradation requiring the full 90°C treatment [1].
Photostability studies reveal that nifuroxazide is highly sensitive to light exposure. Under direct sunlight in basic medium, the characteristic reddish-brown color changes to clear yellow within hours, accompanied by spectral changes indicating structural modifications of the nitro group electronic environment [1]. The compound exhibits significantly enhanced stability when stored at 4°C under light-protected conditions, maintaining spectral integrity for over 8 hours [1].
The thermodynamic stability profile is further complicated by the existence of multiple polymorphic forms. Thermal analysis using differential scanning calorimetry and thermogravimetric analysis has revealed distinct thermal signatures for different solid-state forms, with the commercial Form I showing standard melting characteristics while newly discovered polymorphs exhibit modified thermal behavior [4] [5].
The solubility enhancement mechanism operates through modification of the crystal lattice energy and dissolution kinetics. Form II demonstrates significantly improved dissolution rates in water compared to Form I, with dissolution studies showing enhanced drug release profiles that directly translate to improved bioavailability potential [5]. The structural basis for this enhancement lies in the altered hydrogen bonding patterns and molecular packing arrangements that reduce the lattice energy required for dissolution [5].
Solvated forms, including dimethylacetamide (DMA), N-methylpyrrolidone (NMP), dimethylsulfoxide (DMSO), pyridine, and formamide solvates, represent additional strategies for solubility modification [4]. These forms can undergo solution-mediated phase transformations that may lead to improved dissolution characteristics, although their stability and pharmaceutical utility require careful evaluation [4].
The polymorphic landscape of nifuroxazide demonstrates the compound's propensity for hydrogen bond formation, which can be exploited for pharmaceutical development. The rational selection of specific polymorphs based on hydrogen bond propensity models has proven successful in identifying forms with superior biopharmaceutical properties [5].
Cocrystallization emerges as a particularly promising approach for nifuroxazide solubility enhancement, leveraging the drug's multiple hydrogen bonding sites to form stable multicomponent crystals with improved dissolution characteristics [6] [7]. The nifuroxazide molecule contains several functional groups capable of participating in hydrogen bonding networks, including the hydroxyl group on the benzene ring, the carbonyl oxygen, and the nitro group [6].
Liquid-assisted grinding (LAG) has been successfully employed to prepare nifuroxazide cocrystals using Generally Recognized as Safe (GRAS) coformers [7]. This mechanochemical approach offers advantages in terms of environmental sustainability and industrial scalability compared to solution-based methods [7]. The selection of appropriate coformers follows established hydrogen bonding propensity models, targeting molecules with complementary donor-acceptor patterns [6].
Carboxylic acid coformers represent a particularly attractive class for nifuroxazide cocrystallization due to their ability to form robust hydrogen bonding networks with the drug's functional groups [7]. Successful cocrystal formation has been demonstrated with various organic acids, resulting in modified dissolution profiles and enhanced apparent solubility [6].
Alternative crystallization techniques, including crash cooling, anti-solvent crystallization, and controlled evaporation methods, provide additional pathways for cocrystal preparation [4]. These approaches allow fine-tuning of nucleation and growth kinetics to achieve selective formation of desired cocrystal phases [5].
The thermodynamic and kinetic aspects of cocrystal formation must be carefully considered to ensure reproducible preparation and long-term stability. Solution-mediated phase transformations between different cocrystal polymorphs can occur, necessitating thorough characterization of the solid-state landscape [6].
Nifuroxazide exhibits characteristic electronic absorption features that provide valuable insights into its molecular structure and electronic transitions [8] [9] [10]. The compound demonstrates two primary absorption maxima in organic solvents: a major peak at 285 nm and a secondary peak at 365-367 nm [9] [11]. These transitions correspond to π → π* and n → π* electronic excitations within the conjugated aromatic system [8].
The UV-visible spectrum is highly sensitive to environmental conditions, particularly pH and solvent polarity [1] [12]. In alkaline conditions, the spectrum undergoes dramatic changes due to structural modifications of the chromophoric system. The intact drug in sodium hydroxide solution shows a characteristic absorption band at 448-450 nm, attributed to the nitro group chromophore [1]. Upon hydrolytic degradation, this band completely disappears, while new absorption features emerge at 238 nm and 280 nm, corresponding to the degradation products [1].
Photodegradation studies reveal time-dependent spectral changes that reflect structural modifications under light exposure. The absorption band in the 500-400 nm region decreases progressively, while the 370-300 nm region shows discrete increases, indicating transformation of the nitro group environment and overall electronic structure [1].
The analytical utility of these spectroscopic signatures has been exploited for quantitative determination using derivative spectrophotometry. The second-derivative spectrum at 278 nm provides a selective analytical wavelength for nifuroxazide determination in the presence of degradation products and other pharmaceutical ingredients [1] [12].
Fluorescence properties of nifuroxazide are notably absent in the native compound, but fluorescent derivatives can be generated through chemical modification reactions. The lack of intrinsic fluorescence has led to the development of indirect fluorometric methods based on chemical derivatization or fluorescence quenching techniques using quantum dots [8] [10].
Fourier Transform Infrared spectroscopy provides detailed information about the functional group composition and molecular interactions in nifuroxazide [1] [13]. The FTIR spectrum exhibits several characteristic absorption bands that serve as molecular fingerprints for structural identification and solid-state characterization [1].
The most prominent features in the FTIR spectrum are the nitro group vibrations, appearing as strong bands at 1509 cm⁻¹ (asymmetric stretch) and 1363 cm⁻¹ (symmetric stretch) [1]. These bands are particularly diagnostic for the intact nifuroxazide structure and disappear completely upon alkaline hydrolysis, confirming the loss of the nitro functionality [1].
The furan ring contributes a characteristic deformation band at 1266 cm⁻¹, which also disappears upon degradation [1]. In contrast, aromatic character persists in the hydrolyzed products, evidenced by the retention of bands at 1445 cm⁻¹ (aromatic C-C stretch) and 862 cm⁻¹ (aromatic C-H mode), attributed to the phenyl fragment [1].
Hydrogen bonding interactions are evident in the broad absorption region between 3340-3100 cm⁻¹, corresponding to O-H stretching vibrations [14]. This region may intensify upon hydrolysis due to the formation of additional hydroxyl groups in the degradation products [1]. The C-H stretching region around 2900 cm⁻¹ provides information about aliphatic components of the molecular structure [14].
Water absorption, when present, contributes a band at approximately 1639 cm⁻¹ due to H-O-H bending vibrations [14]. This feature is particularly relevant in hydrated crystal forms and can provide information about the water content and binding mode in solvated structures [4].
The ether linkages in the molecular structure contribute bands at 1162 cm⁻¹ (C-O-C stretching) and 1034 cm⁻¹ (C-O stretching) [14]. These bands may undergo intensity changes or frequency shifts upon cocrystal formation due to modified hydrogen bonding environments [6].
Metal complexation studies have shown that coordination to transition metals significantly affects the FTIR spectrum, with shifts in the nitro group vibrations and appearance of new bands corresponding to metal-ligand interactions [13] [15]. These spectroscopic changes provide direct evidence for the coordination mode and can be used to monitor complex formation reactions [15].
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